Brucein B
Description
Origin and Isolation within Brucea javanica (L.) Merr. (Simaroubaceae)
Bruceine B is isolated from Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. nih.gov This evergreen shrub is found in various regions, including tropical and subtropical Asia and northern Australia. nih.govfrontiersin.org The ripe, dried fruit of B. javanica, also known as "Yadanzi" in Chinese medicine, is the primary source from which Bruceine B and other related compounds are extracted. frontiersin.org B. javanica has a long history of use in traditional medicine for treating various ailments, including dysentery, malaria, and intestinal inflammation. frontiersin.orgfrontiersin.orgprota4u.org The plant is known to contain a rich array of chemical constituents, including quassinoids, triterpenes, alkaloids, and flavonoids, with quassinoids being particularly noted for their potent biological activities. researchgate.netnih.gov Bruceine B is one of the quassinoid representatives found in this plant. researchgate.net
Chemical Classification as a Quassinoid
Bruceine B belongs to the chemical class of quassinoids. nih.gov Quassinoids are a group of highly oxygenated triterpenes that are characteristic secondary metabolites of plants in the Simaroubaceae family. researchgate.net These compounds possess a modified triterpene skeleton, typically with a highly oxygenated and often complex structure. researchgate.net The chemical structure of Bruceine B contributes to its biological properties. Its molecular formula is C23H28O11, and its molecular weight is 480.46 g/mol . cenmed.comnih.govmedchemexpress.com
Overview of Broad Biological Activities of Bruceine Derivatives in Pre-clinical Research Models
Pre-clinical research has investigated the biological activities of Bruceine B and its derivatives, revealing a range of potential therapeutic effects. Quassinoids from Brucea javanica, including bruceines, have been explored for various activities such as antibacterial, antimalarial, antitubercular, anti-HIV, and notably, anticancer activities. nih.govacs.org
While some bruceine quassinoids like Bruceine A (BA), Bruceine C, Bruceine D, and brusatol (B1667952) have been more extensively studied for their anticancer properties, research on Bruceine B's activities has also been conducted. nih.govacs.org Bruceine B has shown potent antimyeloma activity in pre-clinical models. nih.gov Studies indicate that Bruceine B can inhibit multiple myeloma (MM) cell proliferation and induce apoptosis. nih.gov A proposed mechanism involves the inhibition of the transcriptional activity of c-Maf, an oncogenic transcription factor, and the downregulation of its downstream genes. nih.gov Bruceine B has also been shown to induce the degradation of c-Maf via the proteasome pathway. nih.gov Furthermore, Bruceine B has been observed to suppress STAT3 signaling, another pathway implicated in cancer progression. nih.gov
Beyond anticancer effects, bruceine derivatives, including Bruceine B, are suggested to possess other activities such as antimalarial, antitrypanosomal, and anti-inflammatory properties. nih.govacs.org For instance, Bruceine A has demonstrated anti-inflammatory activity and protective effects in models of diabetic kidney disease by inhibiting galectin-1. researchgate.netresearchgate.net Bruceine D has also shown anti-babesial activity in vitro. researchgate.net
The diverse biological activities observed in pre-clinical studies highlight the potential of Bruceine B and related quassinoids as subjects for further investigation in the development of new therapeutic agents.
Here is a summary of some pre-clinical findings on the biological activities of Bruceine B and selected derivatives:
| Compound | Source Plant | Chemical Class | Pre-clinical Activity | Research Model/Mechanism | Source |
| Bruceine B | Brucea javanica | Quassinoid | Antimyeloma | Inhibits MM cell proliferation, induces apoptosis, inhibits c-Maf, suppresses STAT3. | nih.govacs.org |
| Bruceine B | Brucea javanica | Quassinoid | Antimalarial (in vitro) | Inhibits protein synthesis and nucleic acid synthesis. IC50 of 10 nM reported. | cenmed.commedchemexpress.com |
| Bruceine A | Brucea javanica | Quassinoid | Anticancer (e.g., pancreatic, colon, breast) | Induces cell cycle arrest and apoptosis, inhibits PI3K/Akt pathway, inhibits Galectin-1. | nih.govresearchgate.netresearchgate.net |
| Bruceine A | Brucea javanica | Quassinoid | Anti-inflammatory, Renoprotective (Diabetic Kidney Disease) | Inhibits galectin-1 mediated inflammatory signaling. | researchgate.netresearchgate.net |
| Bruceine A | Brucea javanica | Quassinoid | Anti-babesial (in vitro) | Inhibited growth of Babesia gibsoni. | researchgate.net |
| Bruceine D | Brucea javanica | Quassinoid | Cytotoxic (e.g., HepG2, SK-OV-3) | Exhibited cytotoxicity in liver and ovarian cancer cell lines. | frontiersin.orgnih.gov |
| Bruceine D | Brucea javanica | Quassinoid | Anti-babesial (in vitro) | Prevents intraerythrocytic growth of B. duncani and B. microti. | researchgate.net |
| Bruceine D, E | Brucea javanica | Quassinoid | Hypoglycemic (in vivo) | Reduced blood glucose concentration in diabetic rats. | frontiersin.orgnih.govmedchemexpress.com |
| Brusatol | Brucea javanica | Quassinoid | Anticancer (e.g., liver cancer) | Inhibitory effects on cell viability, tumor invasion, and migration. | frontiersin.orgacs.org |
Note: The data presented in the table is based on pre-clinical research findings and is intended for informational purposes within the scope of academic research. IC50 values are provided where available in the source material as indicators of in vitro potency in specific assays.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWODLQEUPYKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948402 | |
| Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25514-29-8 | |
| Record name | Bruceine B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 15-(acetyloxy)-3,11,12-trihydroxy-2,16-dioxo-13,20-epoxypicras-3-en-21-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular Mechanisms of Action
Direct Protein Target Identification and Characterization
Studies have identified the transcription factor c-Maf as a primary and critical target of Bruceine B. acs.orgnih.govacs.orgscite.ainih.gov Targeting c-Maf is considered a promising strategy for treating multiple myeloma, where its abnormal activity is a high-risk factor. acs.orgnih.gov
Transcription Factor c-Maf as a Primary Target
Bruceine B exerts its effects by specifically targeting the c-Maf transcription factor, leading to its reduced activity and subsequent downstream consequences. acs.orgnih.govacs.orgscite.ainih.gov
Induction of c-Maf Proteasomal Degradation
A key mechanism by which Bruceine B inhibits c-Maf involves promoting its degradation via the ubiquitin-proteasome pathway. acs.orgnih.govacs.orgscite.ainih.gov Treatment with Bruceine B leads to a decrease in c-Maf protein levels and significantly shortens its half-life. acs.orgnih.gov This degradation can be reversed by the introduction of a proteasomal inhibitor, confirming the involvement of the proteasome. acs.org
Role of K48-linked Polyubiquitination
The proteasomal degradation of proteins is typically mediated by K48-linked polyubiquitination. acs.orgnih.govrndsystems.com Bruceine B treatment increases the level of ubiquitination on c-Maf, and this ubiquitination is specifically of the K48-linked type, rather than K63-linked. acs.org This indicates that Bruceine B promotes the tagging of c-Maf with K48-linked ubiquitin chains, earmarking it for degradation by the proteasome. acs.orgnih.gov
Inhibition of Deubiquitinases (e.g., Otub1, USP5)
The stability of c-Maf is known to be regulated by deubiquitinases (DUBs), which remove ubiquitin chains from proteins, thereby preventing their degradation. acs.orgnih.govresearchgate.net Otub1 and USP5 are two such deubiquitinases that have been shown to stabilize c-Maf. acs.orgnih.govresearchgate.net Research suggests that Bruceine B's action on promoting c-Maf degradation is associated with its effects on Otub1 and USP5. acs.orgnih.gov While one study indicated Bruceine B significantly decreased USP5 and slightly downregulated Otub1, the underlying mechanism might involve the downregulation of these deubiquitinases, leading to increased K48-linked polyubiquitination of c-Maf and subsequent degradation. acs.org
Regulation of c-Maf Downstream Transcriptional Targets (e.g., CCND2, ITGB7)
Here is a table summarizing the effects of Bruceine B on c-Maf and its downstream targets:
| Target Protein/Gene | Effect of Bruceine B Treatment | Mechanism Involved |
| c-Maf | Degradation | Ubiquitin-Proteasome Pathway |
| c-Maf | Increased Ubiquitination | K48-linked Polyubiquitination |
| Otub1 | Downregulation (slight) | Potential contribution to c-Maf ubiquitination |
| USP5 | Downregulation (significant) | Potential contribution to c-Maf ubiquitination |
| CCND2 | Downregulation | Inhibition of c-Maf transcriptional activity |
| ITGB7 | Downregulation | Inhibition of c-Maf transcriptional activity |
Enzyme Inhibition and Allosteric Modulation
While the primary mechanism of Bruceine B regarding c-Maf involves promoting its degradation via the ubiquitin-proteasome pathway and influencing deubiquitinase levels, the search results did not provide detailed information about direct enzyme inhibition or allosteric modulation of specific enzymes by Bruceine B within the scope of the provided outline. The focus of the available research is heavily on the c-Maf degradation pathway.
Deubiquitinase Inhibition (e.g., Otub1, USP5)
Bruceine B has been shown to influence the activity of deubiquitinases (DUBs), particularly Otub1 and USP5. Studies indicate that Bruceine B promotes the degradation of the oncogenic transcription factor c-Maf by inducing its K48-linked polyubiquitination. This effect is associated with the downregulation of Otub1 and USP5, two known deubiquitinases of c-Maf. acs.orgnih.gov Bruceine B treatment led to a decrease in USP5 levels and a slight downregulation of Otub1. acs.org This suggests that Bruceine B's impact on c-Maf degradation is likely mediated, at least in part, through the inhibition or downregulation of these specific DUBs. acs.orgnih.gov
Glycogen Synthase Kinase-3β (GSK3β) Modulation (from Bruceine A, relevant for quassinoid class)
While the provided outline mentions GSK3β modulation in the context of Bruceine A as relevant to the quassinoid class, direct evidence of Bruceine B's modulation of GSK3β was not found in the immediate search results. Studies on Bruceine A have identified GSK3β as a downstream target of PFKFB4 and an interacting protein, with Bruceine A inducing cell growth inhibition and apoptosis through this pathway in pancreatic cancer cells. nih.gov Given that Bruceine B is also a quassinoid, this mechanism observed for Bruceine A may be relevant to the broader class, but specific data for Bruceine B's interaction with GSK3β is not available in the provided context.
PFKFB4 Binding and Inhibition (from Bruceine A, relevant for quassinoid class)
Similar to GSK3β modulation, the binding and inhibition of PFKFB4 have been specifically attributed to Bruceine A. Research using human proteome microarray, fluorescence measurement, and microscale thermophoresis indicated that PFKFB4 is a candidate target of Bruceine A, and Bruceine A binds to PFKFB4. nih.gov Bruceine A was shown to suppress glycolysis by inhibiting PFKFB4. nih.gov While this mechanism is relevant to the quassinoid class, the provided information does not confirm direct PFKFB4 binding and inhibition by Bruceine B.
USP13/PARP1 System Disruption (from Bruceine A, relevant for quassinoid class)
The disruption of the USP13/PARP1 system is mentioned in the outline in relation to Bruceine A and its relevance to the quassinoid class. However, the search results did not provide specific details on how Bruceine A, or Bruceine B, interacts with or disrupts the USP13/PARP1 system. USP13 is a deubiquitinase idrblab.net, and PARP1 is involved in DNA repair and other cellular processes google.com. While a general inhibitor of USP10 and USP13 exists (Spautin-1) ebiohippo.comnih.gov, and PARP1 inhibitors are being investigated google.comdrpress.org, the specific interaction or disruption of this system by Bruceine A or Bruceine B is not detailed in the provided sources.
PIM1 Inhibition (from Bruceine D, relevant for quassinoid class)
The outline refers to PIM1 inhibition in the context of Bruceine D as relevant to the quassinoid class. Direct evidence of Bruceine B inhibiting PIM1 was not found in the search results. PIM1 is a kinase cenmed.com. Bruceine D is a quassinoid with reported cytotoxic activity nih.gov. While PIM1 inhibition might be a mechanism shared by some quassinoids, the provided information does not specifically link Bruceine B to this activity.
ICAT Interaction (from Bruceine D, relevant for quassinoid class)
The outline mentions ICAT interaction in relation to Bruceine D and its relevance to the quassinoid class. Information regarding Bruceine D's interaction with ICAT, or the relevance of this interaction to Bruceine B or the wider quassinoid class, was not found in the provided search results.
Data Tables
Based on the available information, a data table focusing specifically on quantitative data for Bruceine B's molecular interactions as outlined is primarily limited to its effects on Otub1 and USP5 downregulation.
| Compound | Target Deubiquitinase | Observed Effect on Target Level | Associated Downstream Effect | Source |
| Bruceine B | Otub1 | Slightly downregulated | Increased c-Maf polyubiquitination | acs.org |
| Bruceine B | USP5 | Significantly decreased | Increased c-Maf polyubiquitination | acs.org |
Detailed Research Findings
Detailed research findings for Bruceine B's mechanisms are most prominent in its interaction with deubiquitinases. Studies have shown that Bruceine B treatment leads to increased K48-linked polyubiquitination of c-Maf, a key event targeting it for proteasomal degradation. acs.orgnih.gov This effect is strongly associated with the observed downregulation of Otub1 and USP5 protein levels upon Bruceine B treatment. acs.org The reduction in these deubiquitinases is proposed as the underlying mechanism by which Bruceine B promotes c-Maf degradation. acs.orgnih.gov This targeted degradation of c-Maf contributes to Bruceine B's potent anti-myeloma activity. acs.orgnih.govresearchgate.net
Modulation of Intracellular Signaling Pathways
STAT3 Signaling Pathway Suppression The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in various cellular processes, including cell proliferation, survival, and differentiationresearchgate.netoatext.com. Constitutive activation of STAT3 is frequently observed in many cancers and is considered an attractive therapeutic targetnih.govresearchgate.netoatext.comnih.gov. Bruceine B has been shown to suppress the STAT3 signaling pathwaynih.govacs.orgacs.org.
Impact on STAT3-Regulated Genes (e.g., PIM1, PIM2, c-Myc) Activated STAT3 regulates the expression of numerous genes involved in cell survival, proliferation, and other oncogenic processesoatext.com. Studies have shown that Bruceine B treatment leads to the striking suppression of several downstream genes that are modulated by STAT3, including PIM1, PIM2, and c-Mycnih.govacs.org. These genes are known to play roles in cell cycle progression, anti-apoptosis, and cell proliferationmdpi.comnih.gov. The downregulation of these genes by Bruceine B further underscores its inhibitory effect on the STAT3 signaling pathwaynih.govacs.org.
Here is a summary of the impact of Bruceine B on STAT3-regulated genes:
| Gene | Impact of Bruceine B Treatment |
| PIM1 | Suppressed |
| PIM2 | Suppressed |
| c-Myc | Suppressed |
PI3K/AKT/mTOR Pathway Regulation The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of Rapamycin (mTOR) pathway is another critical signaling cascade that regulates various cellular functions, including cell growth, proliferation, survival, and metabolismexplorationpub.commdpi.comnih.govresearchgate.net. Dysregulation of this pathway is commonly observed in many cancersexplorationpub.comresearchgate.net. While Bruceine B's direct regulation of the entire PI3K/AKT/mTOR pathway is not explicitly detailed in the provided search results, other quassinoids from Brucea javanica, such as Bruceine D and Bruceine A, have been shown to modulate this pathwayexplorationpub.commdpi.comnih.govresearchgate.netexplorationpub.comfrontiersin.org. For instance, Bruceine A has been reported to suppress the PI3K/Akt pathway in colon cancer cells, leading to inhibited proliferation and induced apoptosisresearchgate.netfrontiersin.org. Bruceine D has also been shown to affect the PI3K/AKT/mTOR pathway in the context of inhibiting triple-negative breast cancer cell proliferation and restraining autophagyexplorationpub.comnih.gov. Given that these compounds are from the same plant and belong to the quassinoid class, it suggests a potential for Bruceine B to also influence components of the PI3K/AKT/mTOR pathway, although specific research on Bruceine B's interaction with this pathway is needed to confirm thisresearchgate.netexplorationpub.com.
Bruceine B is a natural quassinoid compound isolated from the seeds of Brucea javanica (L.) Merr. acs.orgnih.gov. Research has explored its biological activities, particularly its potential in anti-cancer applications, which are mediated through interactions with various intracellular signaling pathways acs.orgnih.govnih.gov.
Research on Cellular Processes and Homeostasis Modulation
Programmed Cell Death Mechanisms
Bruceine B has been shown to induce programmed cell death, primarily through the induction of apoptosis. This process involves a cascade of events leading to controlled cell dismantling.
Apoptosis Induction and Execution
Studies have demonstrated that Bruceine B triggers apoptosis in various cancer cell lines. This induction is characterized by several key molecular events.
A significant mechanism by which Bruceine B induces apoptosis is through the activation of caspase-3. Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. Research has shown that Bruceine B treatment leads to the cleavage of caspase-3 in a concentration-dependent manner. acs.orgnih.gov The use of a specific caspase-3 inhibitor, z-DEVD, has been shown to inhibit Bruceine B-induced caspase-3 cleavage, further supporting the dependence on this pathway. acs.orgnih.gov
Another hallmark of apoptosis is the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, is considered a marker of apoptosis execution. Bruceine B has been observed to induce the cleavage of PARP1 in a concentration-dependent manner. acs.orgnih.gov Inhibition of caspase-3 with z-DEVD also inhibits Bruceine B-induced PARP1 cleavage, indicating that PARP1 cleavage is downstream of caspase-3 activation in this context. acs.orgnih.gov
Bruceine B influences the balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards cell death. Studies have shown that Bruceine B can downregulate the expression of pro-survival proteins such as c-Myc, Mcl-1, and Bcl-2. acs.org Conversely, while not explicitly shown for Bruceine B in the provided text, related quassinoids like Bruceine D have been reported to upregulate the expression of pro-apoptotic proteins like Bax and decrease the Bcl-2/Bax ratio, contributing to apoptosis induction. nih.govexplorationpub.com The downregulation of anti-apoptotic proteins and potential upregulation of pro-apoptotic proteins contribute to the activation of the apoptotic cascade.
The intrinsic or mitochondrial apoptosis pathway is a critical route for initiating programmed cell death. This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. While direct evidence for Bruceine B's effect on cytochrome c release is not detailed in the provided text, studies on Bruceine D, a related compound, have shown that it induces mitochondria-dependent apoptosis characterized by decreased mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. nih.govexplorationpub.comnih.gov Cytochrome c then binds with Apaf-1 and caspase-9 to form the apoptosome, which subsequently activates caspase-3, leading to apoptosis. explorationpub.comnih.govcore.ac.uk Given the structural similarities and shared mechanisms of action among quassinoids, it is plausible that Bruceine B may also involve the mitochondrial pathway.
Regulation of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2, Mcl-1, c-Myc)
Autophagy Induction and Regulation
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It can act as a survival mechanism or contribute to cell death depending on the cellular context and the stimulus. Some studies on related quassinoids, such as Bruceine D, have indicated their ability to induce autophagy in cancer cells. nih.govresearchgate.net While the provided text does not specifically detail Bruceine B's direct effects on autophagy, the involvement of autophagy in the cellular response to quassinoids is a subject of ongoing research.
Here is a summary of the effects of Bruceine B and related quassinoids on key apoptotic and survival proteins:
| Protein | Type | Effect of Bruceine B (or related quassinoids) | Citation |
| Caspase-3 | Executioner | Cleavage/Activation | acs.orgnih.gov |
| PARP1 | Nuclear Enzyme | Cleavage/Inactivation | acs.orgnih.gov |
| c-Myc | Pro-survival | Downregulation | acs.org |
| Mcl-1 | Anti-apoptotic | Downregulation | acs.org |
| Bcl-2 | Anti-apoptotic | Downregulation | acs.org |
| Bax | Pro-apoptotic | Upregulation (Bruceine D) | nih.govexplorationpub.com |
| Cytochrome c | Pro-apoptotic | Release from mitochondria (Bruceine D) | nih.govexplorationpub.comnih.gov |
Autophagosome Formation and Flux Dynamics
Autophagy is a fundamental cellular process involving the degradation and recycling of cellular components through the formation of autophagosomes and their fusion with lysosomes bmbreports.org. Autophagosome formation is a key step in this process, regulated by a series of autophagy-related (ATG) proteins nih.gov. Autophagy flux refers to the complete process of autophagy, including autophagosome formation, maturation, fusion with lysosomes, and degradation of cargo within autolysosomes bmbreports.orgbiorxiv.org.
Studies investigating the effects of quassinoids, including Bruceine derivatives, on cellular processes have examined their impact on autophagosome formation and the dynamics of autophagy flux. While some research specifically details the effects of Bruceine D on promoting autophagosome formation and facilitating autophagy flux in certain cell lines, indicating a complete progression of autophagy, direct detailed data specifically for Bruceine B on these dynamics based on the provided search results is limited or attributed to Bruceine D nih.govresearchgate.net. Techniques such as transmission electron microscopy (TEM) are used to directly visualize autophagosome formation, showing the accumulation of intracellular autophagosome vacuoles upon treatment with certain Bruceine derivatives nih.govresearchgate.net. Dual fluorescent tags like mRFP-GFP-LC3 are employed to dynamically visualize LC3-labelled cytoplasmic vacuolation and clarify the effect on complete autophagy progression nih.govresearchgate.net.
LC3-II/LC3-I Ratio and p62 Expression Modulation
The microtubule-associated protein 1 light chain 3 (LC3) is a widely used marker for monitoring autophagy nih.govfrontiersin.org. The cytosolic form, LC3-I, is cleaved and lipidated to form LC3-II, which is then recruited to the autophagosomal membrane nih.govfrontiersin.org. The ratio of LC3-II to LC3-I is considered an important indicator of autophagy activity, with an increased ratio often suggesting increased autophagosome formation nih.govfrontiersin.org.
p62 (also known as SQSTM1) is a protein that binds to ubiquitinated substrates and LC3-II, facilitating the delivery of cargo to autophagosomes for degradation nih.govfrontiersin.org. The degradation of p62 during autophagy indicates the successful completion of the autophagic process, and thus, decreased p62 levels are often associated with increased autophagic flux nih.govresearchgate.net.
Research on Bruceine derivatives, particularly Bruceine D, has shown that treatment can increase the LC3-II/LC3-I ratio and downregulate p62 expression in a dose-dependent manner, which are key indicators of autophagy induction and promoted autophagic flux nih.govresearchgate.net. While these findings highlight the impact of related quassinoids on these markers, specific detailed data on the modulation of the LC3-II/LC3-I ratio and p62 expression solely by Bruceine B in the provided search results is not explicitly detailed, with the available information largely pertaining to Bruceine D nih.gov.
Interplay and Crosstalk with Apoptosis
Apoptosis, or programmed cell death, is another crucial cellular process involved in tissue homeostasis and defense against diseases nih.govresearchgate.net. There is a complex interplay and crosstalk between autophagy and apoptosis, and the exact mechanisms are still being investigated nih.govembopress.org. Autophagy can sometimes act as a survival mechanism, helping cells cope with stress, but it can also contribute to cell death under certain conditions nih.gov.
Ferroptosis Induction (from Bruceine D)
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation nih.gov. While the primary focus of this article is Bruceine B, the provided outline specifically mentions ferroptosis induction in the context of Bruceine D. Research indicates that Bruceine D can promote ferroptosis in certain cell types, such as human hypertrophic scar fibroblasts, by targeting specific pathways like the PIM1-KEAP1-NRF2 pathway researchgate.netresearchgate.net. This effect is attributed to Bruceine D's ability to act as a PIM1 inhibitor and activate ferroptosis researchgate.netresearchgate.netgoettingen-research-online.de. The induction of ferroptosis by Bruceine D highlights a distinct mechanism of cell death modulated by this related quassinoid researchgate.net.
Cell Cycle Progression Control
The cell cycle is a tightly regulated process that controls cell growth and division haematologica.org. Dysregulation of the cell cycle is a hallmark of many diseases, particularly cancer. Modulating cell cycle progression is a key strategy in therapeutic interventions.
Cell Cycle Arrest in Specific Phases (e.g., G0/G1, S phase)
Cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases) can inhibit cell proliferation haematologica.org. Research on Bruceine derivatives, including Bruceine D, has demonstrated their ability to induce cell cycle arrest in various cancer cell lines nih.govnih.gov. For example, Bruceine D has been shown to induce G0/G1 phase cell cycle arrest in non-small cell lung cancer cells, leading to a decreased proportion of cells in the S phase, which indicates inhibition of DNA synthesis nih.gov. In other contexts, Bruceine D has been reported to induce S phase arrest, such as in gastric cancer cells nih.gov. The specific phase of arrest can vary depending on the cell type and the specific Bruceine derivative.
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., CDK2, CDK4, Cyclin D1, E1, E2)
Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs), which associate with regulatory proteins called cyclins immunologyresearchjournal.combiorxiv.org. Different cyclin-CDK complexes are active at specific phases of the cell cycle; for instance, Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes are crucial for the transition from G1 to S phase immunologyresearchjournal.combiorxiv.orgmdpi.comnih.gov.
Bruceine derivatives have been shown to modulate the expression and activity of CDKs and cyclins, contributing to cell cycle arrest. For example, Bruceine D has been reported to downregulate the expression of Cyclin D1, CDK4, and CDK2 in certain cancer cells, which is consistent with the induction of G1 phase arrest explorationpub.com. Cyclin D1 is particularly important for regulating the G1 to S phase transition, and its downregulation can impede this process immunologyresearchjournal.comexplorationpub.com. Additionally, Bruceine D has been shown to decrease the expression levels of CDK2, Cyclin E1, and Cyclin E2 in gastric cancer cells, correlating with S phase arrest nih.gov.
The modulation of these key cell cycle regulators by Bruceine derivatives underscores their potential to interfere with the uncontrolled proliferation of cells. Western blotting is a common technique used to assess the expression levels of these proteins following treatment nih.govnih.govresearchgate.net.
Oxidative Stress Induction
Reactive Oxygen Species (ROS) Generation Studies on Bruceine D, another quassinoid from Brucea javanica, have indicated its involvement in the induction of oxidative stress through the generation of reactive oxygen species (ROS). Bruceine D treatment has been shown to significantly and dose-dependently increase intracellular ROS levels in certain cancer cells, such as human non-small-cell lung cancer cells.spandidos-publications.comresearchgate.net. This increase in ROS was associated with depleted glutathione (B108866) (GSH) levels and increased malondialdehyde (MDA) levels.spandidos-publications.com. The induction of apoptosis by Bruceine D in these cells was found to involve mitochondrial ROS-mediated death signaling.spandidos-publications.com. Furthermore, Bruceine D has been reported to trigger the activation of NADPH oxidase isoforms, specifically p22phox and p67phox, leading to enhanced superoxide (B77818) generation in pancreatic cancer cells.nih.gov. This increase in intracellular ROS and NADPH oxidase activity was inhibited by the antioxidant N-acetylcysteine (NAC).nih.gov.
Cell Proliferation Regulation Bruceine B has demonstrated effects on cell proliferation in various cell lines. It has been identified as a potent agent inhibiting multiple myeloma (MM) cell proliferation.acs.orgacs.org. Studies have shown that Bruceine B inhibits MM cell proliferation and induces apoptosis in a caspase-3-dependent manner.acs.orgacs.org. The mechanism involves the inhibition of c-Maf transcriptional activity and the downregulation of downstream genes typically modulated by c-Maf, such as CCND2 and ITGB7.acs.orgacs.org. Bruceine B also induces the degradation of c-Maf via proteasomes.acs.org. Furthermore, Bruceine B has been found to suppress STAT3 signaling, which is activated by c-Maf and contributes to tumor progression.acs.org.
Research on Bruceine D has also extensively documented its anti-proliferative effects on various cancer cell lines. Bruceine D inhibits the proliferation of breast cancer cells, hepatocellular carcinoma cells, lung cancer cells, gastric cancer cells, and osteosarcoma cells. frontiersin.orgexplorationpub.complos.orge-century.usnih.govnih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netwaocp.org. Its anti-proliferative mechanisms include modulating cell cycle progression by downregulating proteins like Cyclin D1, CDK4, and CDK2, inducing cell cycle arrest at specific phases (e.g., S phase in gastric cancer cells), and promoting apoptosis through various pathways, including the mitochondrial pathway and activation of caspase-3. frontiersin.orgexplorationpub.comnih.govnih.govnih.gov. Bruceine D has also been shown to affect signaling pathways crucial for proliferation, such as PI3K/AKT/mTOR, JAK/STAT, and β-catenin/JAG1 pathways. frontiersin.orgexplorationpub.comnih.gov.
Table 1: Summary of Bruceine B's Effects on Cell Proliferation
| Compound | Cell Line(s) | Observed Effect | Key Mechanism(s) Involved | Citation(s) |
| Bruceine B | Multiple Myeloma | Inhibits proliferation | Inhibits c-Maf transcriptional activity, downregulates CCND2 and ITGB7, induces c-Maf degradation, suppresses STAT3 signaling, induces caspase-3-dependent apoptosis | acs.orgacs.org |
Table 2: Summary of Bruceine D's Effects on Cell Proliferation (as referenced in the outline)
| Compound | Cell Line(s) | Observed Effect | Key Mechanism(s) Involved | Citation(s) |
| Bruceine D | Breast cancer (MDA-MB-231) | Inhibits viability | Dose and time-dependent inhibition | e-century.usnih.gov |
| Bruceine D | Osteosarcoma (MNNG/HOS, U-2OS) | Inhibits proliferation | Modulating cell cycle proteins (Cyclin D1, CDK4, CDK2), promoting apoptosis, inhibiting STAT3 signaling | explorationpub.comnih.gov |
| Bruceine D | Gastric cancer (HGC27, SGC7901, MKN45) | Inhibits proliferation | Induces cell cycle arrest at S phase, downregulates LINC01667/miR-138-5p/Cyclin E1 axis | nih.govresearchgate.netresearchgate.net |
| Bruceine D | Hepatocellular carcinoma | Inhibits proliferation | Targeting β-catenin/jagged1 pathways, via miR-95 expression | frontiersin.orgnih.gov |
| Bruceine D | Lung cancer (A549, H460) | Inhibits proliferation | Induces mitochondria-dependent apoptosis, regulates ROS/MAPK and JNK pathways | frontiersin.orgfrontiersin.org |
| Bruceine D | Chronic myeloid leukemia (K562) | Induces apoptosis | Inhibiting phosphorylation of AKT and ERK, mitochondrial pathway | frontiersin.orgfrontiersin.org |
| Bruceine D | Pancreatic cancer (PANC1, SW1990, CAPAN-1) | Induces apoptosis | Inhibiting NF-κB, reducing mitochondrial membrane potential, activating p38-MAPK pathway | frontiersin.orgnih.govresearchgate.net |
| Bruceine D | Bladder cancer (T24) | Cytotoxic effect | Induces apoptosis (morphological changes, upregulation of Bak, Bax, p53; inhibition of Bcl2), DNA fragmentation | waocp.org |
Cell Migration and Invasion Inhibition Bruceine B's effects on cell migration and invasion have been noted in the context of its antimyeloma activity. While the searches did not provide extensive details specifically on Bruceine B's direct impact on migration and invasion beyond its effect on proliferation and apoptosis in myeloma cellsacs.orgacs.org, research on Bruceine D offers insights into the potential mechanisms by which related quassinoids can affect these processes.
Bruceine D has been shown to suppress the migration and invasion of various cancer cells, including breast cancer and osteosarcoma cells. explorationpub.come-century.usnih.govnih.gov. In breast cancer MDA-MB-231 cells, low concentrations of Bruceine D inhibited migration and invasion in a dose-dependent manner. explorationpub.come-century.usnih.gov. This effect was associated with the reversal of epithelial-mesenchymal transition (EMT), characterized by the suppression of vimentin (B1176767) and β-catenin and the enhancement of E-cadherin expression. explorationpub.come-century.usnih.gov. Bruceine D also downregulated PI3K expression and reduced AKT phosphorylation in these cells, suggesting the involvement of the PI3K/AKT signaling pathway in its anti-metastatic effects. explorationpub.comnih.gov. In osteosarcoma cells, Bruceine D significantly impaired wound healing rate and suppressed invasive ability, which was linked to the inhibition of STAT3 signaling. nih.gov. Bruceine D has also been reported to attenuate the expression of MMP2 and MMP9, enzymes involved in the degradation of the extracellular matrix, to inhibit the migration and invasion of cancer cells. explorationpub.comnih.gov.
Table 3: Summary of Bruceine D's Effects on Cell Migration and Invasion (as referenced in the outline)
| Compound | Cell Line(s) | Observed Effect | Key Mechanism(s) Involved | Citation(s) |
| Bruceine D | Breast cancer (MDA-MB-231) | Inhibits migration/invasion | Reverses EMT (suppresses vimentin, β-catenin; enhances E-cadherin), downregulates PI3K/AKT | explorationpub.come-century.usnih.gov |
| Bruceine D | Osteosarcoma (MNNG/HOS, U-2OS) | Inhibits migration/invasion | Inhibits STAT3 signaling | nih.gov |
| Bruceine D | Various cancer cells (general) | Inhibits migration/invasion | Attenuates MMP2 and MMP9 expression | explorationpub.comnih.gov |
Epithelial-Mesenchymal Transition (EMT) Reversal
Epithelial-Mesenchymal Transition (EMT) is a biological process crucial for various aspects of development but is also implicated in disease progression, particularly in cancer metastasis and the development of therapeutic resistance. EMT involves a phenotypic switch where epithelial cells lose their characteristics, such as cell-cell adhesion, and acquire mesenchymal properties, including increased motility and invasiveness. Reversing this process, known as mesenchymal-epithelial transition (MET), is considered a potential therapeutic strategy in cancer.
While direct research specifically on Bruceine B's role in EMT reversal is limited in the provided search results, studies on the closely related quassinoid, Bruceine D (also found in Brucea javanica), have demonstrated effects on EMT markers. Bruceine D has been shown to inhibit the migration and invasion of breast cancer cells, specifically in the MDA-MB-231 cell line. explorationpub.come-century.us Treatment with Bruceine D resulted in decreased migratory and invasive capabilities in a dose-dependent manner. explorationpub.com
Studies investigating the effects of Bruceine D on EMT-associated proteins in MDA-MB-231 cells have observed a reversal of the EMT program. This was indicated by the abrogation of the loss of E-cadherin and the overexpression of vimentin and β-catenin in cells treated with Bruceine D. explorationpub.com E-cadherin is a key epithelial marker, while vimentin and β-catenin are often associated with a mesenchymal phenotype. e-century.us Upregulation of E-cadherin and downregulation of vimentin and β-catenin expression were observed in a concentration-dependent manner following Bruceine D treatment, suggesting an effective reversal of EMT in these cells. nih.gov
Bruceine D has also been shown to reduce the migration and invasion of MDA-MB-231 cells by upregulating E-cadherin and downregulating vimentin expression. mdpi.com This further supports the notion of a Bruceine D-dependent reversal of EMT in these cells. Evidence suggests that Bruceine D treatment can lead to the upregulation of genes negatively correlated with EMT and the downregulation of genes positively correlated with EMT. mdpi.com
The modulation of β-catenin appears to be a key aspect of the observed effects. β-catenin is important in E-cadherin-mediated adhesion, and its inhibition in breast cancer cells has been shown to inhibit vimentin expression and stimulate E-cadherin expression, thereby potentially reversing EMT. e-century.us Bruceine D has been reported to decrease the expression of β-catenin in a dose-dependent manner in MDA-MB-231 cells. e-century.us
Based on the research on Bruceine D, a related compound, the following table summarizes the observed effects on key EMT markers in MDA-MB-231 breast cancer cells:
| Marker | Effect of Bruceine D Treatment |
| E-cadherin | Upregulation |
| Vimentin | Downregulation |
| β-catenin | Downregulation |
These findings, primarily from studies on Bruceine D, suggest that quassinoids from Brucea javanica may hold potential in reversing EMT, a process linked to cancer metastasis and resistance.
DNA Damage Response (DDR) Modulation (from Bruceine A)
The DNA Damage Response (DDR) is a complex network of pathways within cells that detects DNA lesions, signals their presence, and orchestrates their repair. Modulation of the DDR can influence cell fate, impacting processes such as cell cycle arrest, DNA repair, or programmed cell death. Research on Bruceine A, another quassinoid from Brucea javanica, has explored its effects on DDR, particularly in the context of multiple myeloma (MM).
Bruceine A (BA) has been investigated for its potential to inhibit cell proliferation in multiple myeloma by targeting the USP13/PARP1 signaling pathway, thereby disrupting DDR. nih.govresearchgate.netuni-freiburg.de USP13, a deubiquitinating enzyme, has been identified as a potential target of Bruceine A. nih.govresearchgate.netmedchemexpress.com Studies have shown that USP13 can stabilize the PARP1 protein through deubiquitination. nih.govresearchgate.netmedchemexpress.com PARP1 is an enzyme involved in various cellular processes, including DNA repair.
Research indicates that Bruceine A targets the USP13/PARP1 signaling pathway, leading to the disruption of PARP1-mediated DNA damage repair in multiple myeloma cells. nih.govresearchgate.netuni-freiburg.de By inhibiting USP13, Bruceine A can reduce the stabilization of PARP1, subsequently hindering DDR and inducing cell apoptosis. nih.govresearchgate.net
Studies utilizing MM cell lines, a patient-derived tumor xenograft model, and a mouse model have demonstrated that Bruceine A can hamper MM progression by targeting the USP13/PARP1 signaling and disrupting DDR in MM cells. nih.govresearchgate.netuni-freiburg.de Enhanced USP13 expression has been associated with poorer prognosis in MM patients and can stimulate MM cell proliferation. nih.govresearchgate.net USP13's ability to stabilize PARP1 protein through deubiquitination promotes PARP1-mediated DDR, facilitating MM progression. nih.govresearchgate.netmedchemexpress.com
The mechanism involves Bruceine A inhibiting USP13, which in turn affects the stability and function of PARP1, ultimately disrupting DDR and leading to apoptosis in MM cells. nih.govresearchgate.net This suggests that inhibiting USP13/PARP1-mediated DDR through compounds like Bruceine A could be a potential therapeutic strategy for multiple myeloma. nih.govresearchgate.netuni-freiburg.de
The following table summarizes the key molecular targets and effects of Bruceine A in modulating DDR in multiple myeloma cells:
| Target | Effect of Bruceine A | Downstream Impact | Cellular Outcome |
| USP13 | Inhibition | Decreased stabilization of PARP1 protein | Disrupted DDR |
| PARP1 | Modulation | Impaired DNA damage repair | Induction of Apoptosis |
Structure Activity Relationship Sar and Derivatization Studies
Elucidation of Structural Determinants for Biological Activities
Structure-activity relationship (SAR) studies on quassinoids, including Bruceine B, have aimed to identify the key functional groups and moieties responsible for their observed biological effects. These studies often involve comparing the activities of various naturally occurring quassinoids or synthetic derivatives with subtle structural differences.
Key Functional Groups and Moieties
Research indicates that certain structural features are particularly important for the biological activities of Bruceine B and related quassinoids. Two prominent features consistently highlighted in SAR studies are the diosphenol moiety in ring A and the nature of the C-15 side chain.
The presence of a diosphenol moiety in ring A has been suggested to be important for antitrypanosomal activity against Trypanosoma evansi. chemfaces.comcabidigitallibrary.orgbiocrick.comresearchgate.netchemfaces.comphytopurify.com Comparisons between quassinoids with and without this feature have demonstrated a significant impact on potency. Similarly, the structure and composition of the side chain attached to the C-15 position play a critical role in determining the inhibitory activity against various targets. chemfaces.combiocrick.comresearchgate.netchemfaces.comphytopurify.comnih.govasm.org For instance, differences in the ester function at C-15 among bruceines B, C, and bruceantin (B1667948) have been shown to influence their antiamoebic activities. asm.org While bruceines B and C, differing substantially in their C-15 ester groups, exhibited similar antiamoebic activities, bruceantin, with a different C-15 chain, was significantly more potent. asm.org The α,β-unsaturated ketone in the C-15 side chain has also been identified as critical for anti-babesial activities of some quassinoids. researchgate.net
Other structural aspects, such as the presence of double bonds in the A-ring and lactone ring, the 3-hydroxy-delta 3-2-oxo moiety, and the nature and position of hydroxyl groups (e.g., C-11 and C-12), have also been implicated in the diverse activities of quassinoids, including antimalarial and anti-inflammatory effects. researchgate.net
Rational Design and Synthesis of Bruceine B Analogues
The insights gained from SAR studies provide a basis for the rational design and synthesis of Bruceine B analogues. Rational design involves using the understanding of structure-activity relationships to predict how specific modifications to the Bruceine B scaffold might affect its biological properties. This approach aims to create compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.govmdpi.comrsc.orguran.uanih.gov
The design process often involves identifying key interaction points between Bruceine B and its biological targets and then modifying the molecule to optimize these interactions. This can include altering or replacing functional groups identified as crucial for activity, or introducing new functionalities to enhance binding or improve drug-like properties. Computer-aided design techniques, such as molecular docking and pharmacophore modeling, can be employed to guide the design of novel analogues. uran.ua
Once designed, these analogues are synthesized using various chemical strategies. The synthesis of quassinoid analogues can be challenging due to the complex, highly oxygenated tetracyclic structure of the natural products.
Semi-Synthetic and Total Synthetic Approaches for Enhanced Biological Profiles
To overcome limitations associated with the isolation of Bruceine B from natural sources and to access a wider range of structural analogues, both semi-synthetic and total synthetic approaches have been explored.
Semi-synthetic approaches typically start from readily available natural quassinoids, such as Bruceine A or brusatol (B1667952), and involve chemical modifications to introduce new functional groups or alter existing ones. nih.govucl.ac.ukresearchgate.net For example, semi-synthesis has been used to prepare O-acylated derivatives of bruceolide, some of which exhibited potent antimalarial activities comparable to Bruceine B. chemfaces.com A four-step semi-synthetic route has been described for generating brusatol analogues with varied substituents at C15, starting from Bruceine A. nih.gov These approaches allow for targeted modifications of specific parts of the molecule, such as the C-3 hydroxyl moiety or the C-15 ester group, to investigate their impact on activity. nih.govresearchgate.netresearchgate.net
Total synthesis, on the other hand, involves constructing the entire Bruceine B molecule or its analogues from simpler precursors through a series of chemical reactions. ucl.ac.ukresearchgate.netorganic-chemistry.orgscripps.edu While the total synthesis of complex natural products like quassinoids is often challenging and multi-step, it offers the greatest flexibility to introduce diverse structural changes and create analogues that may not be accessible through semi-synthesis. Total synthetic efforts can also be directed towards creating simplified analogues that retain the essential pharmacophore while being easier to synthesize in larger quantities. nih.gov The goal of both semi-synthetic and total synthetic strategies is to generate a library of analogues that can be evaluated for enhanced biological profiles, including improved potency, selectivity for specific targets, or better pharmacokinetic properties, ultimately aiming for the development of more effective therapeutic agents. ucl.ac.ukresearchgate.netrsc.org
Research findings have shown that modifications can lead to significant differences in activity. For instance, dehydrobruceine B was found to be significantly less active than Bruceine B against T. evansi. chemfaces.comcabidigitallibrary.orgbiocrick.comresearchgate.netchemfaces.comphytopurify.com This highlights the importance of specific structural features for maintaining potent biological activity.
While specific detailed data tables comparing Bruceine B and a wide range of its synthetic analogues across various biological activities were not extensively detailed in the search results, the literature emphasizes that such comparative studies are fundamental to SAR and derivatization efforts. The impact of modifications, particularly to the diosphenol moiety and the C-15 side chain, on antitrypanosomal and antimalarial activities has been a recurring theme. chemfaces.comcabidigitallibrary.orgbiocrick.comresearchgate.netchemfaces.comphytopurify.com
Research Methodologies and Techniques
Advanced Analytical Chemistry Techniques for Compound Characterization and Quantification in Biological Samples
Advanced analytical techniques are crucial for identifying Bruceine B, determining its purity, elucidating its structure, and quantifying its presence in various samples, including biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds like Bruceine B in complex mixtures. It is often coupled with different detectors, such as UV or mass spectrometers, to enhance its analytical capabilities. HPLC methods have been developed for the quantitative determination of quassinoids, including Bruceine B analogs like bruceoside B, bruceoside A, and brusatol (B1667952), in Brucea javanica. nih.gov These methods typically utilize C18 columns and gradient elution programs with mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile. nih.gov UV detection is commonly employed, with wavelengths often set around 221 nm or 270 nm for detecting quassinoids. nih.gov HPLC is also used to assess the purity of isolated Bruceine B. chemfaces.com
A typical HPLC method for quassinoid analysis might involve a C18 column with a gradient elution using water and methanol. For example, a method for quantifying bruceoside B, bruceoside A, and brusatol used a Cosmosil C18 column (4.6×250 mm, 5 μm) with a gradient elution of water and methanol at a flow rate of 1.0 mL/min and detection at 221 nm. Another method for bruceine D, brusatol, and bruceine H used a Phenomenex C18 column (4.6 mm x 250 mm, 5 µm) with a methanol-water gradient at 1.0 mL/min and detection at 270 nm. nih.gov
Data from a quantitative HPLC study on Brucea javanica showed the linear ranges and average recoveries for related quassinoids:
| Compound | Linear Range (µg) | Average Recovery (%) | RSD (%) (n=5 or 6) |
| Bruceoside B | 0.722-2.166 | 96.1 | 4.4 |
| Bruceoside A | 2.074-6.222 | 106.3 | 5.9 |
| Brusatol | 0.503-1.509 | 96.7 | 4.8 |
| Bruceine D | 2.52-12.60 | 100.01 | 0.31 (n=6) |
| Bruceine H | 2.91-14.55 | 100.43 | 1.7 (n=6) |
These data illustrate the precision and accuracy achievable with HPLC for quantifying quassinoids in plant extracts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including complex natural products like Bruceine B. researchgate.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete structure, including the arrangement of atoms and their connectivity, as well as relative stereochemistry. researchgate.netmdpi.com
For quassinoids, 1D NMR spectra (¹H and ¹³C NMR) provide information about the types of protons and carbons present and their chemical environments. researchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable for establishing correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the identification of functional groups and their positions. researchgate.netmdpi.com For instance, HSQC can confirm the linkage between sugar units and the backbone in glycosides. mdpi.com NMR has been used to confirm the structures of isolated quassinoids from Brucea javanica, including bruceine A, B, and C, and to revise previously proposed structures. researchgate.netdoaj.orgresearchgate.net
Mass Spectrometry (MS) and Proteomics-Based Approaches
Mass spectrometry is a powerful tool for determining the molecular weight of Bruceine B and providing fragmentation patterns that aid in structural confirmation. researchgate.net When coupled with chromatography (e.g., LC-MS), it can be used for the sensitive detection and quantification of Bruceine B and its metabolites in biological samples. researchgate.net
Proteomics, the large-scale study of proteins, utilizes mass spectrometry as a core technology to identify and quantify proteins in biological systems. nih.govcuni.cz While direct studies of Bruceine B using comprehensive proteomics were not extensively detailed in the provided results, mass spectrometry-based proteomics approaches can be applied to investigate the cellular targets and pathways affected by Bruceine B treatment. nih.govcuni.cznih.gov This involves preparing protein samples from cells or tissues treated with Bruceine B, digesting the proteins into peptides, and analyzing the peptides by LC-MS/MS to identify and quantify them. nih.govcuni.cz Quantitative proteomics techniques, such as stable isotope labeling or label-free quantification, can reveal changes in protein abundance in response to Bruceine B, providing insights into its mechanism of action. nih.govmdpi.com For example, mass spectrometry has been used in conjunction with HPLC for the analysis of quassinoids like bruceines D and E in rat plasma for pharmacokinetic studies. researchgate.net
Cell-Based Screening Systems for Bioactivity Assessment (e.g., Luciferase Reporter Assays)
Cell-based screening systems are essential for evaluating the biological activity of Bruceine B and identifying its cellular targets. These assays use live cells to assess the effects of a compound in a more physiologically relevant context compared to biochemical assays. researchgate.net
Luciferase reporter assays are a common type of cell-based assay used to study gene expression regulation and the activity of specific signaling pathways. youtube.combitesizebio.com In this assay, the regulatory region of a gene or a specific DNA sequence (like a transcription factor binding site) is cloned upstream of a luciferase gene. youtube.combitesizebio.com Cells are then transfected with this construct and treated with the compound of interest, such as Bruceine B. youtube.combitesizebio.com Changes in luciferase activity, measured by light emission after adding a substrate, indicate how the compound affects the activity of the cloned regulatory element. youtube.combitesizebio.com
Bruceine B has been studied using a c-Maf-based luciferase screen system to identify its potent antimyeloma activity. acs.orgnih.gov In this system, a luciferase reporter driven by a c-Maf recognition element (MARE) was used. acs.orgnih.gov Bruceine B was found to suppress MARE-driven luciferase activity in a concentration-dependent manner, suggesting that it inhibits c-Maf transcriptional activity. acs.orgnih.gov This demonstrates the utility of luciferase reporter assays in identifying Bruceine B's impact on specific transcription factors and their downstream signaling. acs.orgnih.gov
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are employed to investigate the effects of Bruceine B at the molecular level, such as changes in gene expression and protein levels.
Gene Expression Analysis (e.g., RNA Sequencing, Quantitative PCR)
Gene expression analysis techniques, such as RNA sequencing (RNA-Seq) and quantitative PCR (qPCR), are used to measure the levels of messenger RNA (mRNA) transcripts in cells or tissues treated with Bruceine B. researchgate.netcenmed.com Changes in mRNA levels can indicate how Bruceine B affects the transcription of specific genes or entire pathways.
RNA sequencing provides a comprehensive view of the transcriptome, allowing for the identification of all differentially expressed genes in response to Bruceine B treatment. acs.orgnih.govresearchgate.net This unbiased approach can reveal unexpected targets and pathways. For example, RNA sequencing analysis in multiple myeloma cells treated with Bruceine B showed downregulation of genes like ITGB7 and NOTCH1, which are substrates of Maf proteins, and also suppressed genes modulated by STAT3, such as PIM1, PIM2, and c-Myc. acs.orgnih.gov
Quantitative PCR (qPCR), also known as RT-qPCR when starting from RNA, is a more targeted method used to validate the expression levels of specific genes identified through RNA-Seq or hypothesized to be involved in Bruceine B's activity. unite.itresearchgate.net It allows for precise quantification of mRNA levels. Studies on related quassinoids like bruceine D have utilized qRT-PCR to confirm changes in the expression of specific genes or long non-coding RNAs identified through transcriptome analysis. researchgate.netfrontiersin.orgresearchgate.netsci-hub.se The method involves converting RNA to cDNA using reverse transcriptase, followed by PCR amplification in the presence of a fluorescent dye or probe to monitor the reaction in real-time. unite.it
The combination of RNA-Seq for global transcriptome analysis and qPCR for targeted validation provides a robust approach to understand how Bruceine B influences gene expression. researchgate.net
Protein Expression and Modification Analysis (e.g., Western Blotting, Immunoprecipitation, Ubiquitination Assays)
Protein analysis techniques, such as Western blotting and immunoprecipitation, are crucial for investigating the effects of Bruceine B on protein expression levels and post-translational modifications like ubiquitination. Studies have demonstrated that Bruceine B can induce the cleavage of PARP1 and caspase-3 in a concentration-dependent manner, as detected by Western blot, indicating the activation of apoptotic pathways. google.com Furthermore, Bruceine B has been shown to downregulate the expression of pro-survival proteins, including c-Myc, Mcl-1, and Bcl-2, which was also assessed using Western blot analysis. google.com
Investigations into the degradation of the transcription factor c-Maf revealed that Bruceine B promotes its K48-linked polyubiquitination, leading to proteasomal degradation. google.com This was evidenced by immunoprecipitation followed by Western blot analysis to detect ubiquitinated c-Maf. google.com Treatment with the proteasome inhibitor MG132 was observed to partly prevent the degradation of c-Maf induced by Bruceine B, further supporting the role of the proteasome pathway. google.com Cycloheximide chase assays, combined with SDS-PAGE and immunoblotting, have also been employed to evaluate the stability of proteins like c-Maf following Bruceine B treatment. google.com
These findings highlight the utility of Western blotting and immunoprecipitation in identifying specific protein targets and understanding the molecular events triggered by Bruceine B.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a widely used technique to analyze cell populations based on their properties, including DNA content and the presence of apoptotic markers. In the study of Bruceine B, flow cytometry has been employed to quantify apoptosis. google.com Specifically, annexin (B1180172) V and propidium (B1200493) iodide staining followed by flow cytometric analysis has been used to determine the percentage of apoptotic cells after treatment with varying concentrations of Bruceine B. google.com This method provides quantitative data on the induction of apoptosis by Bruceine B in cell lines. google.com While specific data tables for Bruceine B from flow cytometry were not available in the provided snippets, the methodology is established for assessing apoptosis induced by this compound.
Related studies on other bruceines, such as Bruceine D, also utilize flow cytometry extensively for analyzing both apoptosis (Annexin V/PI staining) and cell cycle distribution (PI staining), demonstrating the broader application of this technique in characterizing the cellular effects of quassinoids. harvard.eduwikipedia.orgmdpi.com
Computational and In Silico Approaches
Computational and in silico methods play an increasingly important role in drug discovery and mechanistic studies, offering predictive capabilities and the ability to analyze complex biological networks.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule (ligand) and a protein target. These methods have been applied to study quassinoids, the class of compounds to which Bruceine B belongs, against various biological targets. nih.govnih.gov Bruceine B itself has been included in molecular docking studies investigating interactions with enzymes like LOX, COX-2, and iNOS, where it showed stable predicted conformations and docking binding energy values. nih.gov
Molecular docking is instrumental in identifying potential protein targets and understanding the specific residues involved in the interaction, which can inform experimental design. nih.govsunankalijaga.org Molecular dynamics simulations provide further insights into the stability of the ligand-protein complex and the dynamic behavior of the interaction over time. nih.govsunankalijaga.orguni.lu These in silico approaches contribute to prioritizing compounds for experimental validation and elucidating potential mechanisms of action at the molecular level.
Network Pharmacology Analysis
Network pharmacology is a holistic approach that integrates bioinformatics, systems biology, and polypharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks. This methodology has been applied to study the mechanisms of Brucea javanica and its components, including other bruceines, in treating various diseases. wikipedia.orgsemanticscholar.orgnih.govmrc.ac.uk
By constructing and analyzing networks of compound-target and target-disease relationships, network pharmacology can predict the potential targets and signaling pathways modulated by a compound. wikipedia.orgsemanticscholar.orgnih.gov This multi-component, multi-target, multi-pathway perspective is particularly relevant for natural products like Bruceine B, which may exert effects through interactions with multiple biological entities. semanticscholar.orgnih.govmrc.ac.uk While specific network pharmacology studies focused solely on Bruceine B were not detailed in the provided snippets, the application of this approach to other bruceines suggests its potential utility in mapping the complex pharmacological landscape of Bruceine B.
Predictive Modeling for Research Applications
Predictive modeling encompasses various computational techniques used to build models that can forecast biological activities, pharmacokinetic properties, or therapeutic outcomes based on chemical structure or biological data. In the context of Bruceine B research, predictive modeling can be applied in conjunction with in silico and experimental data to anticipate its interactions, efficacy, or potential off-target effects.
Although the provided snippets did not describe specific instances of predictive modeling applied directly to forecast Bruceine B's properties or activities, the concept of predictive modeling is utilized in related research areas, such as predicting ligand-protein binding affinities in molecular docking nih.gov and in automated systems for knowledge discovery in biological data. citeab.com Integrating predictive modeling with experimental findings from protein analysis and cell-based assays could help refine hypotheses, optimize experimental design, and potentially predict the activity of Bruceine B in different biological contexts.
Investigational Pre Clinical Research Models
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models have been extensively used to investigate the cellular and molecular mechanisms underlying the effects of Bruceine B. These models provide a controlled environment to study the compound's impact on cell proliferation, apoptosis, and key signaling pathways.
Hematological Malignancy Cell Lines (e.g., Multiple Myeloma, Leukemia)
Bruceine B has demonstrated potent activity against hematological malignancy cell lines, particularly multiple myeloma (MM). Research has shown that Bruceine B inhibits the proliferation and induces apoptosis in MM cell lines, including RPMI-8226, LP1, MM.1R, and U266. cenmed.comnih.gov
Detailed mechanistic studies in MM cells reveal that Bruceine B targets the oncogenic transcription factor c-Maf. It inhibits c-Maf transcriptional activity and leads to the downregulation of its downstream genes, such as CCND2 and ITGB7. cenmed.com Bruceine B also promotes the degradation of c-Maf through the ubiquitin-proteasomal pathway by inducing K48-linked polyubiquitination of c-Maf. This process is associated with the downregulation of Otub1 and USP5, two deubiquitinases known to affect c-Maf stability. cenmed.com Furthermore, Bruceine B has been found to suppress the STAT3 signaling pathway, which is activated by c-Maf. cenmed.com
The induction of apoptosis by Bruceine B in MM cells is mediated, at least in part, through the activation of caspase-3. This activation leads to the cleavage of key apoptotic markers, including PARP1 and caspase-3 itself. cenmed.com Additionally, studies have shown that Bruceine B treatment results in the downregulation of several pro-survival proteins, such as c-Myc, Mcl-1, and Bcl-2, further contributing to its pro-apoptotic effects. cenmed.com
While Bruceine B has shown cytotoxic activity against other cancer cell lines, including the leukemia cell line HL-60, detailed mechanistic studies specifically for Bruceine B in HL-60 cells were not prominently featured in the provided search results focusing on Bruceine B. nih.gov
Here is a summary of key findings of Bruceine B in Multiple Myeloma cell lines:
| Cell Line | Observed Effect | Key Mechanisms Involved |
| RPMI-8226 | Inhibits proliferation, Induces apoptosis | Inhibits c-Maf, Downregulates CCND2, ITGB7, Induces c-Maf degradation (ubiquitination, Otub1, USP5), Suppresses STAT3, Activates Caspase-3, Downregulates c-Myc, Mcl-1, Bcl-2 |
| LP1 | Inhibits proliferation, Induces apoptosis | Inhibits c-Maf, Downregulates CCND2, ITGB7, Otub1, USP5, Suppresses STAT3 |
| MM.1R | Induces apoptosis | Caspase-3 activation |
| U266 | Induces apoptosis | Caspase-3 activation |
Solid Tumor Cell Lines (e.g., Hepatocellular Carcinoma, Lung Cancer, Breast Cancer, Gastric Cancer, Ovarian Cancer, Colon Cancer, Pancreatic Cancer, Osteosarcoma)
Research on Bruceine B's effects in solid tumor cell lines is less extensive compared to hematological malignancies based on the provided information, with some studies focusing on other bruceines like Bruceine D or Bruceine A in these contexts. However, one source indicates that Bruceine B exhibits cytotoxic activity against certain solid tumor cell lines, including SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer). nih.gov Detailed mechanistic studies specifically elucidating how Bruceine B exerts its effects in these or other solid tumor cell lines such as Lung Cancer, Gastric Cancer, Ovarian Cancer, Pancreatic Cancer, and Osteosarcoma were not comprehensively available in the provided search results focusing solely on Bruceine B.
Immune and Inflammatory Cell Models (e.g., Rat Mesangial Cells for inflammation)
While Bruceine B has been reported to possess anti-inflammation activity, specific detailed research findings on its mechanisms in immune and inflammatory cell models, such as Rat Mesangial Cells, were not found within the scope of the provided search results focusing on Bruceine B. cenmed.com
Parasitic Infection Models (e.g., Babesia gibsoni in Canine Erythrocytes)
Bruceine B has been noted for its antitrypanosomal and antimalarial activities. cenmed.com However, specific research detailing the effects and mechanisms of Bruceine B in parasitic infection models like Babesia gibsoni in Canine Erythrocytes was not available in the provided search results.
Insect Models (Drosophila melanogaster, Plutella xylostella, Aedes aegypti)
Based on the provided search results, research concerning the effects and mechanisms of Bruceine B in insect models such as Drosophila melanogaster, Plutella xylostella, and Aedes aegypti was not found. Studies in these models within the search results primarily discussed other bruceines, such as Bruceine D. nih.gov
In Vivo Mechanistic Study Models
In vivo studies are crucial for understanding the systemic effects and potential therapeutic efficacy of Bruceine B in a living organism. In the context of multiple myeloma research, Bruceine B has been evaluated in vivo. Studies have shown that Bruceine B displays potent antimyeloma activity in vivo, demonstrating the ability to suppress the growth of myeloma xenografts. cenmed.com The mechanistic insights gained from in vitro studies, such as the impact on c-Maf and STAT3 signaling, are believed to contribute to these observed in vivo effects. However, detailed mechanistic studies of Bruceine B in other specific in vivo models were not comprehensively presented in the provided search results focusing on Bruceine B.
Xenograft Models for Tumor Biology (e.g., Myeloma, Lung Cancer, Hepatocellular Carcinoma)
Xenograft models, typically involving the transplantation of human cancer cells or tumor tissue into immunodeficient mice, are widely used to study tumor growth and evaluate the effects of potential anti-cancer agents in a living system.
Myeloma
Studies have investigated the activity of Bruceine B against multiple myeloma (MM) using xenograft models. Bruceine B has demonstrated potent antimyeloma activity in immunodeficient nude mice carrying human myeloma cell line-derived xenografts, such as those established with LP1 and RPMI-8226 cells. nih.govacs.org. Research indicates that Bruceine B can inhibit myeloma xenograft growth. In one study, administration of Bruceine B at a dose of 4 mg/kg daily for 7 days almost suppressed the growth of myeloma xenografts. nih.gov. This activity is associated with the suppression of c-Maf transcriptional activity. Bruceine B has been identified as an inhibitor of c-Maf by promoting its degradation via the ubiquitin-proteasomal pathway. nih.gov. Additionally, Bruceine B has been shown to suppress STAT3 signaling, which is activated by c-Maf. nih.gov.
Lung Cancer
While some research on Brucea javanica extracts and other bruceine compounds like Bruceine D and Bruceine H in lung cancer xenograft models exists oaepublish.comnih.govnih.govresearchgate.netfrontiersin.org, direct studies specifically detailing Bruceine B's effects in lung cancer xenograft models were not prominently found in the search results. Studies on the aqueous extract of Brucea javanica seeds, which contains quassinoid mixtures, have shown effectiveness against human non-small cell lung cancer (NSCLC) cells and reduced tumorigenicity in H1975 spheroid xenograft models in nude mice oaepublish.com. This suggests the potential for components within the extract, including Bruceine B, to exhibit activity in this context, but specific data for Bruceine B alone in lung cancer xenografts was not retrieved.
Hepatocellular Carcinoma
Research on hepatocellular carcinoma (HCC) xenograft models has primarily focused on Bruceine D, another quassinoid from Brucea javanica. Bruceine D has been shown to suppress HCC cell growth in vitro and in xenograft models by inhibiting HIF-1α mediated cell metabolism. nih.govresearchgate.net. While Brucea javanica constituents are being explored for HCC nih.gov, specific detailed findings for Bruceine B in HCC xenograft models were not available in the search results.
Here is a summary of findings in tumor xenograft models for Bruceine B where data was available:
| Cancer Type | Cell Lines Used (Xenograft) | Key Findings |
| Multiple Myeloma | LP1, RPMI-8226 | Inhibited xenograft growth, suppressed c-Maf transcriptional activity, induced c-Maf degradation, suppressed STAT3 signaling. nih.govacs.org |
Disease Models for Specific Pathophysiological Processes (e.g., Skin Fibrosis Models, Diabetic Kidney Disease Models, Ulcerative Colitis Models)
Disease models are utilized to investigate the effects of compounds on specific pathological processes that underlie various non-oncological conditions.
Skin Fibrosis Models
Research into the effects of Brucea javanica constituents on skin fibrosis models has largely focused on Bruceine D. Bruceine D has been shown to attenuate skin fibrosis in various in vivo models, including a mouse hypertrophic scar model, a rabbit ear hypertrophic scar model, and a bleomycin (B88199) (BLM)-induced skin fibrosis mouse model. nih.govresearchgate.netresearchgate.net. This effect is mediated by targeting the PIM1-NRF2 pathway and promoting ferroptosis in myofibroblasts. nih.govresearchgate.net. While Brucea javanica compounds show promise in this area, specific data regarding Bruceine B's activity in skin fibrosis models was not found in the search results.
Diabetic Kidney Disease Models
Studies on diabetic kidney disease (DKD) models have primarily investigated Bruceine A, another compound from Brucea javanica. Bruceine A has demonstrated a protective effect against diabetic kidney disease in db/db mice, a model for DKD. nih.govresearchgate.net. This protection is attributed to its potent anti-inflammatory activity and its ability to inhibit galectin-1 by binding to its carbohydrate-recognition domain. nih.govresearchgate.net. Specific research detailing the effects of Bruceine B in diabetic kidney disease models was not available in the search results.
Ulcerative Colitis Models
Research on ulcerative colitis (UC) models has explored the potential of Brucea javanica components, with a focus on Bruceine D and brusatol (B1667952). Bruceine D, particularly in a self-nanoemulsifying drug delivery system (SNEDDS), has shown anti-UC activity in TNBS-induced UC rat models, reducing disease activity index, colon pathology, histological scores, oxidative stress, and suppressing inflammatory protein expressions (TLR4, MyD88, TRAF6, NF-κB p65). researchgate.netnih.govresearchgate.net. Brusatol-enriched Brucea javanica oil has also shown ameliorative effects in DSS-induced colitis in mice, associated with the repression of NF-κB and RhoA/ROCK signaling pathways. nih.gov. While these studies highlight the potential of Brucea javanica constituents in UC, specific detailed findings for Bruceine B in ulcerative colitis models were not retrieved.
Here is a summary of findings in disease models for Bruceine B where data was available:
| Disease Type | Model Used | Key Findings |
| Skin Fibrosis | No specific data for Bruceine B found in search results. | Research on other Bruceine compounds (e.g., Bruceine D) in skin fibrosis models exists. nih.govresearchgate.netresearchgate.net |
| Diabetic Kidney Disease | No specific data for Bruceine B found in search results. | Research on other Bruceine compounds (e.g., Bruceine A) in diabetic kidney disease models exists. nih.govresearchgate.net |
| Ulcerative Colitis | No specific data for Bruceine B found in search results. | Research on other Bruceine compounds (e.g., Bruceine D, brusatol) in ulcerative colitis models exists. researchgate.netnih.govresearchgate.netnih.gov |
Synergistic Mechanistic Interactions with Other Compounds
Synergism with Standard-of-Care Agents (e.g., Doxorubicin)
Studies have explored the synergistic potential of Bruceine B with established chemotherapeutic drugs like Doxorubicin. While specific studies detailing the synergism of Bruceine B and Doxorubicin were not prominently found in the initial search, research on other Brucea javanica quassinoids, such as Bruceine D, provides insights into potential synergistic mechanisms with Doxorubicin in various cancer cell lines, including gastric cancer cells. Bruceine D has been shown to enhance the chemosensitivity of gastric cancer cells to Doxorubicin, significantly increasing apoptosis when used in combination compared to either agent alone. researchgate.netnih.govfrontiersin.org The combination index (CI) is often used to quantify synergism, where a CI value less than 1 indicates synergy. researchgate.netfrontiersin.org For instance, combinations of Bruceine D and Doxorubicin in gastric cancer cells have yielded CI values less than 1, indicating synergistic inhibitory effects on cell growth and increased apoptosis. researchgate.netnih.gov This suggests a potential for similar synergistic interactions between Bruceine B and Doxorubicin, warranting further investigation.
Synergism with Other Natural Products
Bruceine B is one of many bioactive compounds found in Brucea javanica. Research into the interactions of other natural products from this plant, as well as combinations of different natural compounds, highlights the potential for synergistic effects. For example, studies have investigated the synergistic anti-cancer effects of combinations involving other quassinoids from Brucea javanica, such as Brusatol (B1667952), with standard chemotherapies like gemcitabine (B846) and 5-fluorouracil (B62378) in pancreatic cancer. frontiersin.orgoncotarget.com While direct studies on Bruceine B's synergism with other specific natural products were not extensively detailed, the broader context of natural product combinations, particularly those derived from the same plant source, suggests a plausible area for future research into Bruceine B's synergistic potential. nih.govmums.ac.irfrontiersin.org
Underlying Molecular Mechanisms of Synergism
The synergistic effects observed with Brucea javanica compounds, including potentially Bruceine B, are often attributed to their ability to modulate multiple intracellular signaling pathways involved in cancer progression, survival, and drug resistance. frontiersin.orgfrontiersin.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Mechanisms underlying synergism may include:
Induction of Apoptosis: Bruceine B has been shown to induce apoptosis in cancer cells through mechanisms involving caspase-3 activation and the cleavage of PARP1. acs.orgnih.gov Synergistic combinations may enhance these apoptotic pathways.
Modulation of Signaling Pathways: Brucea javanica quassinoids have been reported to influence various pathways such as PI3K/AKT, MAPK, and NF-κB, which are critical for cell survival, proliferation, and drug resistance. frontiersin.orgfrontiersin.orgacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netspandidos-publications.com Synergism could arise from the combined targeting of these interconnected pathways. For example, Bruceine D has been shown to inhibit the PI3K/AKT signaling pathway. researchgate.netresearchgate.netspandidos-publications.com
Overcoming Drug Resistance: Natural products can potentially reverse drug resistance by modulating efflux pumps, inhibiting survival pathways, or inducing alternative cell death mechanisms. nih.govmums.ac.irfrontiersin.org While not specifically detailed for Bruceine B and Doxorubicin in the search results, this is a common mechanism for synergism between natural compounds and chemotherapeutics.
Cell Cycle Arrest: Some Brucea javanica compounds can induce cell cycle arrest, preventing cancer cell proliferation. nih.govoncotarget.com Combining agents that target different phases of the cell cycle or enhance cell cycle arrest could lead to synergistic inhibition of growth.
While the specific molecular mechanisms of Bruceine B's synergism with Doxorubicin and other natural products require further dedicated research, the known activities of Bruceine B and related compounds from Brucea javanica suggest that these synergistic interactions likely involve the intricate modulation of multiple cellular processes critical for cancer cell survival and death.
Research Challenges and Future Directions
Deeper Elucidation of Direct Molecular Targets
Identifying the direct molecular targets of Bruceine B is crucial for a complete understanding of its mechanism of action. Recent research has made significant strides in this area, particularly in the context of multiple myeloma (MM). Studies have shown that Bruceine B exerts potent antimyeloma activity by inducing the degradation of the oncogenic transcription factor c-Maf. acs.orgacs.org This degradation is facilitated through the proteasomal pathway, specifically by promoting K48-linked polyubiquitination of c-Maf, which is associated with the downregulation of the deubiquitinases Otub1 and USP5. acs.orgacs.org Bruceine B also inhibits the transcriptional activity of c-Maf, leading to the downregulation of its downstream genes, such as CCND2 and ITGB7. acs.orgacs.org
Beyond its effects on c-Maf, Bruceine B has shown other biological activities that hint at additional potential targets or related pathways. For instance, it exhibits strong antitrypanosomal activities chemfaces.com and has been shown to inhibit human neutrophil or T cell adhesion to TNF-alpha stimulated human umbilical vein endothelial cells (HUVEC), suggesting a potential interaction with TNF-alpha or related inflammatory pathways. chemfaces.com Furthermore, the antimalarial effect of Bruceine B has been linked to the inhibition of protein and nucleic acid synthesis, pointing towards components of these processes as potential targets. researchgate.net
Despite these findings, the full spectrum of Bruceine B's direct molecular interactions across different cell types and biological contexts is not yet completely understood. Future research needs to employ advanced techniques, such as activity-based protein profiling and target deconvolution strategies, to identify all relevant direct binding partners and enzymes modulated by Bruceine B.
Comprehensive Mapping of Intracellular Signaling Networks
Studies on other bruceine variants, such as Bruceine A and Bruceine D, have revealed their influence on various pivotal signaling pathways, including PI3K/AKT, MAPK, NF-κB, and JAK/STAT pathways. explorationpub.comnih.govnih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net While these findings are not directly attributable to Bruceine B, they highlight the potential for quassinoids to modulate a diverse range of cellular signaling cascades. A comprehensive mapping of the intracellular signaling networks affected by Bruceine B, potentially using phosphoproteomics and other systems biology approaches, is needed to fully understand the breadth of its cellular impact and identify key nodes that contribute to its therapeutic effects.
Development of Novel Bruceine B Derivatives with Specific Target Selectivity
The development of novel Bruceine B derivatives with enhanced potency, improved pharmacokinetic properties, and increased target selectivity represents a significant future direction. General synthetic approaches for modifying bruceines often involve alterations to free hydroxyl groups, which can influence their biological activity and specificity. researchgate.netresearchgate.netresearchgate.net
Research into O-acylated derivatives of bruceolide, a compound structurally similar to Bruceine B, has demonstrated that structural modifications can indeed impact antimalarial activities and selective toxicities. chemfaces.com This study found that certain derivatives, as well as Bruceine B itself, exhibited potent antimalarial activity with high selective toxicity. chemfaces.com This underscores the potential for rational design and synthesis of Bruceine B derivatives to achieve improved target selectivity and potentially reduce off-target effects. Future efforts should focus on structure-activity relationship studies to identify specific modifications that enhance binding to desired targets like c-Maf while minimizing interactions with molecules that could lead to toxicity.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of Bruceine B's effects, integrating data from multiple "omics" layers is becoming increasingly important. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of how a compound affects biological systems at different molecular levels. mdpi.comnih.govnih.gov This integrated perspective can reveal complex interactions and network perturbations that are not apparent from studying individual molecular layers in isolation. mdpi.com
While multi-omics approaches are being increasingly applied in cancer research and natural product studies, there is a current gap in the literature regarding comprehensive multi-omics studies specifically focused on Bruceine B. mdpi.comnih.govnih.govjci.orgresearchgate.net Integrating transcriptomic data (changes in gene expression), proteomic data (changes in protein levels and modifications), and metabolomic data (changes in metabolite profiles) in response to Bruceine B treatment in relevant research models would provide a systems-level understanding of its impact. This could help identify novel biomarkers of response or resistance and uncover previously unappreciated mechanisms of action.
Q & A
Basic Research Questions
Q. How can researchers accurately determine the purity and structural identity of Bruceine B in natural extracts?
- Methodological Approach : Utilize High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for separation and identification. Compare retention times and spectral data with authenticated standards. For novel derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical to confirm structural integrity .
- Data Considerations : Report peak purity (>95%) and validate methods using spiked samples to rule out matrix interference. Include reproducibility tests across multiple batches .
Q. What in vitro assays are most suitable for preliminary screening of Bruceine B’s bioactivity?
- Experimental Design : Start with cell viability assays (e.g., MTT, CCK-8) in cancer cell lines (e.g., A549, HepG2) to assess cytotoxicity. Pair this with apoptosis-specific markers (Annexin V/PI staining, caspase-3/7 activation) to differentiate mechanisms .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls. Normalize data to baseline viability .
Q. How should researchers address batch-to-batch variability in Bruceine B isolation from plant sources?
- Standardization : Document extraction protocols rigorously (solvent ratios, temperature, duration). Use statistical tools (e.g., ANOVA) to compare yields and bioactivity across batches. Consider orthogonal purification methods (e.g., column chromatography followed by recrystallization) to minimize variability .
Advanced Research Questions
Q. How can conflicting data on Bruceine B’s cytotoxicity across studies be reconciled?
- Contradiction Analysis : Evaluate variables such as cell line origin (e.g., ATCC authentication), culture conditions (e.g., serum concentration), and compound solubility (use of DMSO vs. aqueous carriers). Perform meta-analyses of published IC₅₀ values to identify outliers and contextualize findings .
- Methodological Adjustments : Validate results using dual assays (e.g., ATP luminescence + trypan blue exclusion) to confirm cell death mechanisms .
Q. What strategies are effective for elucidating Bruceine B’s molecular targets in complex biological systems?
- Advanced Techniques : Employ proteomics (e.g., SILAC labeling) or RNA sequencing (RNA-seq) to identify differentially expressed proteins/genes post-treatment. Combine with molecular docking simulations to predict binding affinities for candidate targets (e.g., NF-κB, PI3K/AKT pathways) .
- Validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target relevance in observed phenotypes .
Q. How can researchers optimize experimental models to study Bruceine B’s pharmacokinetics and bioavailability?
- In Vivo/In Vitro Integration : Use murine models with intravenous/oral dosing to calculate AUC, Cmax, and half-life. Pair with in vitro Caco-2 cell monolayers to assess intestinal permeability. Monitor metabolites via UPLC-QTOF-MS .
- Ethical Considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
Q. What statistical approaches are recommended for analyzing synergistic effects between Bruceine B and chemotherapeutic agents?
- Synergy Quantification : Apply the Chou-Talalay combination index (CI) method. Use dose-response matrices and software (e.g., CompuSyn) to calculate CI values (<1 = synergy). Validate with isobologram analysis .
- Biological Replicates : Include ≥3 independent experiments to ensure robustness against biological variability .
Data Presentation and Reproducibility
- Tables : Include structured summaries of key findings (e.g., IC₅₀ values across cell lines, purity metrics).
- Reproducibility Checklists : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
